molecular formula C20H17F3N6O B6198006 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(quinolin-3-yl)propanamide CAS No. 949973-22-2

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(quinolin-3-yl)propanamide

Cat. No.: B6198006
CAS No.: 949973-22-2
M. Wt: 414.4 g/mol
InChI Key: QZNAYFPVJRCTMY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a triazolopyrimidine ring, and a quinoline ring. The trifluoromethyl group is a functional group that has the formula -CF3 and is often used in pharmaceuticals and drugs . The triazolopyrimidine and quinoline rings are heterocyclic compounds that are also commonly found in various pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could significantly affect the compound’s electronic properties due to its high electronegativity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group is often reactive and can participate in various types of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group can affect the compound’s acidity and basicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(quinolin-3-yl)propanamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, which is synthesized from 5-amino-1,2,4-triazole and 2,4,6-trifluoroacetophenone. The second intermediate is N-(quinolin-3-yl)propanamide, which is synthesized from quinoline and propionyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "5-amino-1,2,4-triazole", "2,4,6-trifluoroacetophenone", "quinoline", "propionyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine:", "- Dissolve 5-amino-1,2,4-triazole (1.0 g, 12.5 mmol) and 2,4,6-trifluoroacetophenone (2.0 g, 12.5 mmol) in ethanol (20 mL) and add a catalytic amount of acetic acid.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and filter the solid product.", "- Wash the solid product with ethanol and dry under vacuum to obtain 5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine as a white solid (2.0 g, 80% yield).", "Synthesis of N-(quinolin-3-yl)propanamide:", "- Dissolve quinoline (1.0 g, 8.3 mmol) in dry dichloromethane (20 mL) and add propionyl chloride (1.2 mL, 12.5 mmol) dropwise with stirring.", "- Continue stirring the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with dichloromethane.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(quinolin-3-yl)propanamide as a yellow solid (1.5 g, 85% yield).", "Coupling of the two intermediates:", "- Dissolve 5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (0.5 g, 2.0 mmol) and N-(quinolin-3-yl)propanamide (0.6 g, 2.5 mmol) in dry dichloromethane (10 mL).", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (0.6 g, 2.9 mmol) and 4-dimethylaminopyridine (DMAP) (0.05 g, 0.4 mmol) to the reaction mixture.", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain the final product as a white solid (0.5 g, 50% yield)." ] }

CAS No.

949973-22-2

Molecular Formula

C20H17F3N6O

Molecular Weight

414.4 g/mol

IUPAC Name

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-quinolin-3-ylpropanamide

InChI

InChI=1S/C20H17F3N6O/c1-11-15(12(2)29-19(25-11)27-18(28-29)20(21,22)23)7-8-17(30)26-14-9-13-5-3-4-6-16(13)24-10-14/h3-6,9-10H,7-8H2,1-2H3,(H,26,30)

InChI Key

QZNAYFPVJRCTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C(F)(F)F)C)CCC(=O)NC3=CC4=CC=CC=C4N=C3

Purity

95

Origin of Product

United States

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